molecular formula C29H31NO15 B561810 4'-O-(beta-D-2

4'-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin

Cat. No.: B561810
CAS No.: 82628-87-3
M. Wt: 633.559
InChI Key: SGHSVHIGFLBYAX-KRZJEZTLSA-N
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Description

4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin is a complex organic compound with the molecular formula C25H28O13 It is a derivative of phloretin, a dihydrochalcone found in apple tree leaves and the bark of pear trees

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin typically involves the acetylation of phloretin followed by the introduction of the glucopyranosyl group. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The glucopyranosyl group is then introduced through a glycosylation reaction using a suitable glycosyl donor and a promoter like silver triflate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as column chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group, forming a different derivative.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the acetyl groups.

Major Products Formed

    Oxidation: Formation of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-aminophoretin.

    Reduction: Formation of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-phloretin.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin has several applications in scientific research:

    Chemistry: Used as a model compound for studying glycosylation reactions and the effects of acetylation on chemical reactivity.

    Biology: Investigated for its potential antioxidant properties and its role in modulating cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel pharmaceuticals and as a precursor for synthesizing other bioactive compounds.

Mechanism of Action

The mechanism of action of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to modulation of signaling pathways. The glucopyranosyl group enhances the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-phloretin: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-aminophoretin: Contains an amino group instead of a nitro group, leading to distinct properties and applications.

Uniqueness

4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin is unique due to the presence of both the nitro group and the glucopyranosyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[3,5-dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO15/c1-14(31)40-13-24-26(41-15(2)32)27(42-16(3)33)28(43-17(4)34)29(45-24)44-20-11-22(36)25(23(37)12-20)21(35)10-7-18-5-8-19(9-6-18)30(38)39/h5-6,8-9,11-12,24,26-29,36-37H,7,10,13H2,1-4H3/t24-,26-,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHSVHIGFLBYAX-KRZJEZTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858432
Record name 3,5-Dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82628-87-3
Record name 1-[2,6-Dihydroxy-4-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]phenyl]-3-(4-nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82628-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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